2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a methylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid can be achieved through several methods. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These starting materials undergo a series of reactions, including nitration, reduction, and sulfonation, to yield the target compound . Another method involves the synthesis starting from 2-methyl-5-nitrophenol, which is more process-oriented and can be used in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as catalytic hydrogenation, sulfonation, and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.
Reducing Agents: Hydrogen gas, catalytic hydrogenation.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients that interact with cardiac receptors to exert their effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: A closely related compound used in similar applications.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: An active ingredient in cardiotonic drugs.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another cardiotonic drug intermediate.
Uniqueness: 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1258640-52-6 |
---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-amino-4-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-13-7-4-6(10)5(9(11)12)3-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
NGRMTODNLMERFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.